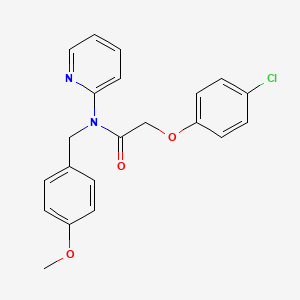![molecular formula C22H25N3O3S2 B11343909 N-tert-butyl-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11343909.png)
N-tert-butyl-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-TERT-BUTYLACETAMIDE is a complex organic compound characterized by its unique structure, which includes a benzenesulfonyl group, a 4-methylphenyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-TERT-BUTYLACETAMIDE typically involves multiple steps, starting with the preparation of the imidazole ring, followed by the introduction of the benzenesulfonyl and 4-methylphenyl groups. The final step involves the attachment of the N-tert-butylacetamide group. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-TERT-BUTYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-TERT-BUTYLACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-TERT-BUTYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-TERT-BUTYLACETAMIDE shares similarities with other sulfonyl-imidazole compounds, such as:
- 2-{[4-(BENZENESULFONYL)-2-(4-CHLOROPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-TERT-BUTYLACETAMIDE
- 2-{[4-(BENZENESULFONYL)-2-(4-FLUOROPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-TERT-BUTYLACETAMIDE
Uniqueness
The uniqueness of 2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-TERT-BUTYLACETAMIDE lies in its specific substitution pattern and the presence of the N-tert-butylacetamide group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C22H25N3O3S2 |
|---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
2-[[5-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-tert-butylacetamide |
InChI |
InChI=1S/C22H25N3O3S2/c1-15-10-12-16(13-11-15)19-23-20(29-14-18(26)25-22(2,3)4)21(24-19)30(27,28)17-8-6-5-7-9-17/h5-13H,14H2,1-4H3,(H,23,24)(H,25,26) |
InChI Key |
VWCUTGVEFUNAHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(N2)S(=O)(=O)C3=CC=CC=C3)SCC(=O)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(piperidin-1-yl)-2-[2-({2-[2-(prop-2-en-1-yl)phenoxy]ethyl}sulfanyl)-1H-benzimidazol-1-yl]ethanone](/img/structure/B11343847.png)
![Diethyl 5-({[5-(3,4-dimethylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11343853.png)
![2-(2-nitrophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B11343859.png)
![N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1,2-oxazole-3-carboxamide](/img/structure/B11343863.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B11343877.png)
![7-Fluoro-2-[3-(morpholin-4-yl)propyl]-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11343879.png)
![Methyl 2-({[5-(thiophen-2-yl)-1,2-oxazol-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11343885.png)
![1-[(2-methylbenzyl)sulfonyl]-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B11343887.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(3-ethoxypropyl)piperidine-4-carboxamide](/img/structure/B11343893.png)

![2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B11343923.png)
![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-3-methylbutanamide](/img/structure/B11343926.png)
